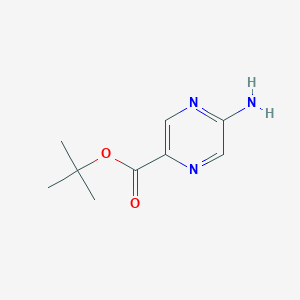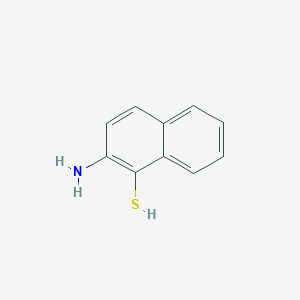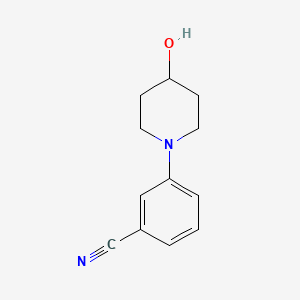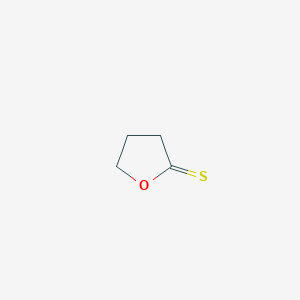
Oxolane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolane-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H6OS It is a four-membered ring structure that includes a sulfur atom, making it a thiolactone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxolane-2-thione can be synthesized through the ring-opening polymerization of racemic β-thiobutyrolactone. This process is typically catalyzed by phosphazene bases, which facilitate the polymerization at room temperature in solvents such as toluene or tetrahydrofuran . The reactivity of the polymerization process increases with the basicity and steric hindrance of the phosphazene used .
Industrial Production Methods
Industrial production of thiobutyrolactone may involve similar synthetic routes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and catalyst can significantly impact the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxolane-2-thione undergoes various chemical reactions, including:
Ring-opening polymerization: This reaction is catalyzed by phosphazenes and results in the formation of poly(3-thiobutyrolactone).
Copolymerization: This compound can copolymerize with other monomers, such as glycidyl phenyl ether, to form poly(ester-alt-sulfide).
Common Reagents and Conditions
Phosphazene bases: Used as catalysts in ring-opening polymerization.
Solvents: Toluene and tetrahydrofuran are commonly used solvents for these reactions.
Major Products Formed
Poly(3-thiobutyrolactone): Formed through ring-opening polymerization.
Poly(ester-alt-sulfide): Formed through copolymerization with glycidyl phenyl ether.
Applications De Recherche Scientifique
Oxolane-2-thione has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polythioesters, which have applications in biodegradable plastics and other materials.
Biochemistry: Studied for its role in the metabolism of sulfur-containing heterocyclic compounds by certain fungi.
Material Science: Utilized in the development of new materials with unique properties, such as improved degradability and biocompatibility.
Mécanisme D'action
The mechanism of action of thiobutyrolactone in ring-opening polymerization involves the abstraction of an acidic methylene hydrogen by the phosphazene catalyst. This generates a phosphazenium–thiocarboxylate ion-pair species, which acts as the initiating and chain-propagating species in the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-Butyrolactone: A five-membered lactone that is structurally similar but lacks the sulfur atom present in thiobutyrolactone.
δ-Valerolactone: Another lactone with a six-membered ring structure.
ε-Caprolactone: A seven-membered lactone used in the synthesis of biodegradable polymers.
Uniqueness
Oxolane-2-thione’s uniqueness lies in its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other lactones. This makes it valuable in specific applications, such as the synthesis of polythioesters with enhanced degradability and biocompatibility .
Propriétés
Numéro CAS |
39700-44-2 |
|---|---|
Formule moléculaire |
C4H6OS |
Poids moléculaire |
102.16 g/mol |
Nom IUPAC |
oxolane-2-thione |
InChI |
InChI=1S/C4H6OS/c6-4-2-1-3-5-4/h1-3H2 |
Clé InChI |
WOQPIIAJLDWJCH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=S)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


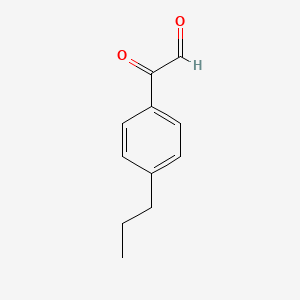
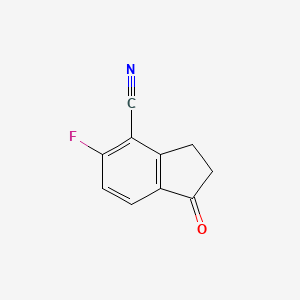
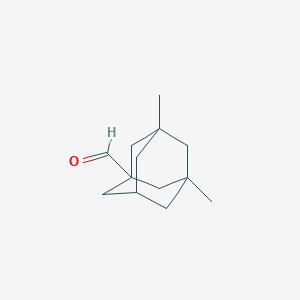
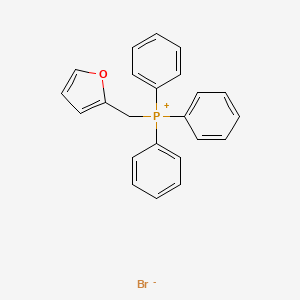

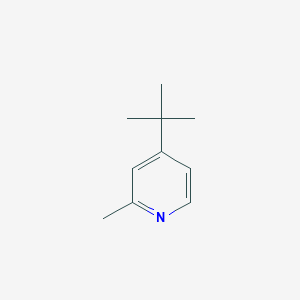
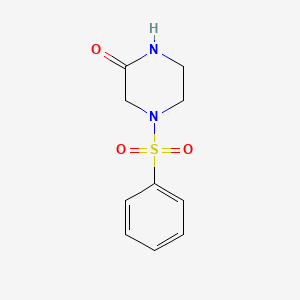
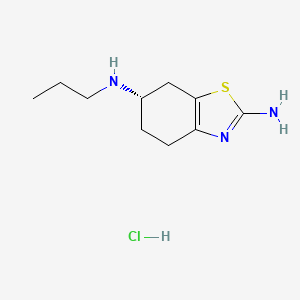
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(methylsulfonyl)-](/img/structure/B8775432.png)
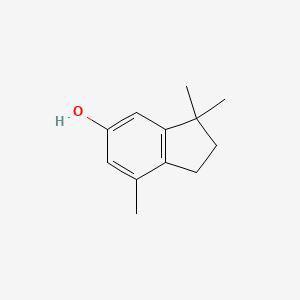
![2-Bromo-6-(4-fluoro-phenyl)-imidazo[2,1-b]thiazole](/img/structure/B8775445.png)
